4-Methoxy-1H-pyrazolo[4,3-c]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-1H-pyrazolo[4,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-11-7-5-4-9-10-6(5)2-3-8-7/h2-4H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSIQPAUVVYGOSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC2=C1C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501284862 | |
| Record name | 1H-Pyrazolo[4,3-c]pyridine, 4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501284862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1357946-03-2 | |
| Record name | 1H-Pyrazolo[4,3-c]pyridine, 4-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1357946-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazolo[4,3-c]pyridine, 4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501284862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 4 Methoxy 1h Pyrazolo 4,3 C Pyridine
Retrosynthetic Analysis and Strategic Disconnections for the Pyrazolo[4,3-c]pyridine Core
A logical retrosynthetic analysis of the 4-Methoxy-1H-pyrazolo[4,3-c]pyridine scaffold reveals several key disconnections that form the basis for its synthesis. The primary strategic bond cleavages involve the disassembly of the bicyclic system into more readily available pyridine (B92270) or pyrazole (B372694) precursors.
Two principal retrosynthetic pathways are considered:
Disconnection of the Pyrazole Ring: This approach involves breaking the N1-N2 and C3-C3a bonds of the pyrazole ring. This leads back to a functionalized pyridine precursor, specifically a 3-amino-4-substituted pyridine, which can then undergo cyclization to form the pyrazole ring.
Disconnection of the Pyridine Ring: Alternatively, cleaving the C3a-C4 and N5-C6 bonds of the pyridine ring suggests a synthesis starting from a substituted pyrazole. This strategy requires a pyrazole intermediate bearing functionalities that allow for the annulation of the pyridine ring.
A common and effective strategy for introducing the 4-methoxy group involves the late-stage functionalization of a pre-formed pyrazolo[4,3-c]pyridine core. This typically proceeds through a 4-halo-1H-pyrazolo[4,3-c]pyridine intermediate, which can be readily converted to the desired methoxy (B1213986) derivative via nucleophilic aromatic substitution (SNAr). This approach offers flexibility and is often more convergent than carrying the methoxy group through the entire synthetic sequence.
Classical and Contemporary Synthetic Routes to the 1H-Pyrazolo[4,3-c]pyridine Ring System
The construction of the 1H-pyrazolo[4,3-c]pyridine ring system can be broadly categorized into two main approaches, each with its own set of classical and contemporary methods.
Construction of the Pyrazole Ring onto a Pyridine Scaffold
This strategy utilizes a pre-existing, appropriately substituted pyridine ring as the foundation for building the pyrazole moiety. A common method involves the cyclization of a 3-hydrazinopyridine derivative bearing a suitable one-carbon electrophile at the 4-position, or a precursor that can be converted into one.
For instance, the synthesis of pyrazolo[4,3-b]pyridines, an isomeric system, has been achieved starting from 2-chloro-3-nitropyridines. A similar approach can be envisioned for the [4,3-c] isomer, starting from a 4-chloro-3-nitropyridine. The reaction with a carbanion source, followed by reduction of the nitro group to an amine and subsequent diazotization and cyclization, would lead to the pyrazolo[4,3-c]pyridine core.
A more direct approach involves the reaction of a substituted 3-aminopyridine (B143674) with a reagent that provides the remaining atoms of the pyrazole ring. For example, cyclocondensation reactions of aminopyrazoles with α,β-unsaturated aldehydes and ketones are a well-established method for forming fused pyrazolopyridines.
Annulation of the Pyridine Ring onto a Pyrazole Core
This alternative strategy begins with a functionalized pyrazole and builds the pyridine ring onto it. This approach often provides good control over the substitution pattern on the pyrazole ring.
One such method involves the use of 4-aminopyrazole-5-carbaldehydes as key intermediates. These compounds can undergo condensation with various reagents to form the pyridine ring. For example, reaction with malononitrile (B47326) or other active methylene (B1212753) compounds in the presence of a base can lead to the formation of the fused pyridine ring.
Another contemporary approach involves intramolecular C-N cross-coupling reactions. For instance, a pyrazole bearing an iodo group at the 4-position and a primary allylamine (B125299) at the 5-position can undergo a copper-catalyzed intramolecular amination to construct the pyridine ring of the pyrazolo[4,3-b]pyridine system, followed by in-
Post-Synthetic Derivatization of the this compound Scaffold
Post-synthetic derivatization allows for the introduction of diverse functional groups onto the core this compound structure. This enables the fine-tuning of its physicochemical and biological properties. Key strategies include modifications at the pyrazole nitrogen, functionalization of carbon positions through cross-coupling, and halogenation followed by substitution.
The pyrazole moiety of the this compound contains a reactive N-H group at the N1 position, which is a prime site for derivatization. N-alkylation and N-acylation reactions are fundamental transformations used to introduce a wide variety of substituents at this position, significantly altering the molecule's steric and electronic properties.
N-Alkylation: This reaction typically involves the deprotonation of the pyrazole nitrogen with a suitable base to form a nucleophilic anion, which then reacts with an alkyl halide or another electrophilic alkylating agent. A common method for related pyrazolopyridine systems involves glycosylation, where the sodium salt of the pyrazolopyridine is reacted with a protected halo-sugar, leading to the formation of nucleosides. nih.gov This stereospecific reaction often proceeds via an SN2 mechanism. nih.gov
N-Acylation: The introduction of an acyl group at the N1 position can be achieved using acylating agents such as acyl chlorides or anhydrides. These reactions can modify the electronic character of the pyrazole ring and provide handles for further functionalization. Studies on related heteroaromatic amines show that acylation can be performed under various conditions, including using mixtures of carboxylic acids and anhydrides, sometimes accelerated by microwave irradiation. researchgate.net
Table 1: Representative N-Alkylation and N-Acylation Reactions on Pyrazole Scaffolds
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| N-Glycosylation | 1. NaH 2. Protected α-halopentofuranose | β-D-ribofuranosyl pyrazolopyridine | nih.gov |
| N-Acylation | Acetic anhydride, p-nitrophenylacetic acid, microwave | N-acylated triazolopyridine | researchgate.net |
| N-Acylation | Cyanoacetic acid, DMF, sodium acetate, reflux | N-cyanoacetylated pyrazole | mdpi.com |
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, alkyl, and alkenyl groups at specific carbon positions on the heterocyclic scaffold. For the this compound system, this typically requires prior halogenation of the ring to create a suitable reaction handle (e.g., a bromo or iodo derivative).
Suzuki-Miyaura Coupling: This reaction pairs an organoboron reagent (boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. researchgate.net It is widely used for synthesizing biaryl compounds and is tolerant of many functional groups. nih.govorganic-chemistry.org Research on other nitrogen-rich heterocycles, such as indazoles and pyrazoles, has demonstrated that specialized palladium-phosphine catalysts can effectively couple these substrates even when they are unprotected. nih.govorganic-chemistry.org For pyrazolo[3,4-c]pyridines, a tandem borylation followed by Suzuki-Miyaura coupling is an effective strategy for functionalization at the C3 position. rsc.org
Negishi Coupling: The Negishi reaction involves the coupling of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This method is notable for its ability to form C-C bonds between sp³, sp², and sp hybridized carbon atoms. wikipedia.org Organozinc reagents are typically less reactive than their Grignard or organolithium counterparts, allowing for greater functional group tolerance, including the presence of ketones. youtube.com For the closely related pyrazolo[3,4-c]pyridine scaffold, selective metalation followed by transmetalation to a zinc species and subsequent Negishi cross-coupling has been used to functionalize the C7 position. rsc.orgrsc.org
Table 2: Examples of Cross-Coupling Reactions on Pyrazolopyridine and Related Heterocycles
| Reaction Type | Substrate | Coupling Partner | Catalyst/Conditions | Product | Reference |
| Suzuki-Miyaura | 4-Iodo-1-aryl-3-CF3-pyrazole | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, THF/H₂O, reflux | 4-Phenyl-1-aryl-3-CF3-pyrazole | nih.gov |
| Suzuki-Miyaura | 3-Bromo-6-(thiophen-2-yl)pyridazine | (Hetero)aryl-boronic acids | Pd(PPh₃)₄, Na₂CO₃, DME/EtOH, 80 °C | 3,6-Disubstituted pyridazine | nih.gov |
| Negishi | 5-Chloro-1-SEM-pyrazolo[3,4-c]pyridine | Aryl-Iodide (via ZnCl₂) | Pd(PPh₃)₄, THF, 25 °C | 5-Chloro-7-aryl-1-SEM-pyrazolo[3,4-c]pyridine | rsc.org |
| Negishi | Aryl Halide | Organozinc Reagent | Pd-PEPPSI-IPent | Aryl-Alkyl coupled product | rsc.org |
Introducing a halogen atom onto the this compound core is a critical step for enabling further functionalization, particularly through cross-coupling reactions. The electronic nature of the fused pyridine and pyrazole rings dictates the regioselectivity of halogenation.
Halogenation: Electrophilic halogenation of pyridine rings is generally difficult due to their electron-deficient nature. However, methods have been developed for the selective halogenation of pyridines. chemrxiv.org For pyrazole systems, iodination can be achieved with high regioselectivity. For instance, treatment of 1-aryl-3-CF3-1H-pyrazoles with N-iodosuccinimide (NIS) or iodine mediated by ceric ammonium (B1175870) nitrate (B79036) (CAN) leads to iodination at the C4 position, while lithiation followed by quenching with iodine results in substitution at the C5 position. nih.gov For the pyrazolo[4,3-c]pyridine scaffold, similar strategies could potentially be employed to selectively halogenate available carbon positions.
Subsequent Substitutions: Once halogenated, the scaffold can undergo various substitution reactions.
Nucleophilic Aromatic Substitution (SNAr): A halogen at an activated position on the pyridine ring can be displaced by various nucleophiles. The presence of the electron-withdrawing pyrazole ring and the ring nitrogens can facilitate such reactions. youtube.com
Cross-Coupling: As detailed in section 2.4.2, the resulting halo-pyrazolo[4,3-c]pyridine is an excellent substrate for Suzuki-Miyaura, Negishi, and other cross-coupling reactions to introduce carbon-based substituents.
Table 3: Halogenation Methods for Pyridine and Pyrazole Systems
| Substrate Type | Reagents and Conditions | Position of Halogenation | Reference |
| Pyridine | Designed phosphine, then halide nucleophile | 4-position | chemrxiv.org |
| Pyridine | Zincke imine intermediate, then halogen electrophile | 3-position | chemrxiv.orgnih.gov |
| 1-Aryl-3-CF3-1H-pyrazole | I₂, Ceric Ammonium Nitrate (CAN) | 4-position | nih.gov |
| 1-Aryl-3-CF3-1H-pyrazole | n-BuLi, then I₂ | 5-position | nih.gov |
Green Chemistry Principles and Sustainable Synthesis Approaches for Pyrazolo[4,3-c]pyridine Derivatives
The growing emphasis on environmental sustainability in chemical synthesis has spurred the development of green chemistry approaches for constructing heterocyclic compounds like pyrazolopyridines. researchgate.net These methods aim to reduce waste, minimize energy consumption, and use less hazardous materials.
Key principles of green chemistry applied to the synthesis of pyrazole and pyrazolopyridine derivatives include:
Use of Green Solvents: Water is an ideal green solvent, and several synthetic routes for pyrazoles and fused pyrazoles have been developed in aqueous media. thieme-connect.com
Catalysis: The use of efficient and recyclable catalysts, such as heterogeneous catalysts or nanocatalysts, can replace stoichiometric reagents, leading to higher atom economy and simpler purification. thieme-connect.com Copper(II) acetylacetonate (B107027) has been used as an effective catalyst for synthesizing pyrazolo[3,4-b]pyridine derivatives. acs.org
Solvent-Free Conditions: Performing reactions under solvent-free conditions, for example using ionic liquids as a reaction medium, can significantly reduce solvent waste. tandfonline.com
One-Pot and Multicomponent Reactions: Designing synthetic sequences where multiple steps are carried out in a single reaction vessel without isolating intermediates (one-pot synthesis) or by combining three or more reactants in a single step (multicomponent reactions) improves efficiency and reduces waste. researchgate.netresearchgate.net An iodine-catalyzed intramolecular cyclization has been reported for the synthesis of pyrazolo[4,3-c]pyridines, representing a sustainable approach. researchgate.net
These sustainable strategies are crucial for the environmentally responsible production of pyrazolo[4,3-c]pyridine derivatives and other complex heterocyclic molecules. researchgate.netthieme-connect.com
Advanced Spectroscopic and Structural Characterization of 4 Methoxy 1h Pyrazolo 4,3 C Pyridine and Its Analogs
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidation of Molecular Structure and Conformation.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for delineating the intricate structural features of organic molecules. For 4-Methoxy-1H-pyrazolo[4,3-c]pyridine, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its atomic connectivity and spatial arrangement.
One-Dimensional (¹H, ¹³C, ¹⁵N) and Two-Dimensional (COSY, HSQC, HMBC, NOESY) NMR Techniques.
One-dimensional NMR spectra, including ¹H, ¹³C, and ¹⁵N NMR, offer initial insights into the molecule's composition. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling. The ¹³C NMR spectrum indicates the number of unique carbon atoms, and specialized techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can differentiate between CH, CH₂, and CH₃ groups. rsc.org While less common, ¹⁵N NMR can be instrumental in probing the electronic environment of the nitrogen atoms within the pyrazolopyridine core.
Two-dimensional (2D) NMR techniques are crucial for assembling the molecular puzzle. youtube.comslideshare.net
COSY (Correlation Spectroscopy): This experiment maps out proton-proton (¹H-¹H) coupling networks, identifying adjacent protons within the molecular structure. youtube.comsdsu.edu For instance, it would show correlations between the aromatic protons on the pyridine (B92270) and pyrazole (B372694) rings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹JCH). youtube.comsdsu.edu This allows for the unambiguous assignment of proton signals to their corresponding carbon atoms.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are directly bonded. slideshare.netresearchgate.net This is particularly useful for determining the regiochemistry and conformation of the molecule. For instance, a NOESY experiment could show a spatial correlation between the methoxy (B1213986) protons and the proton at the C3 position, confirming the methoxy group's position.
The following table illustrates typical ¹H and ¹³C NMR chemical shifts that could be expected for this compound, based on data from analogous pyrazolopyridine and methoxypyridine structures.
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H1 (NH) | 12.0 - 13.0 | - |
| H3 | 7.8 - 8.2 | 130 - 135 |
| H6 | 7.0 - 7.4 | 110 - 115 |
| H7 | 8.0 - 8.4 | 140 - 145 |
| OCH₃ | 3.9 - 4.1 | 55 - 60 |
| C3a | - | 120 - 125 |
| C4 | - | 160 - 165 |
| C7a | - | 145 - 150 |
| Note: These are predicted values and may vary based on solvent and experimental conditions. |
Stereochemical and Regiochemical Assignment via NMR Spectroscopy.
For pyrazolopyridine derivatives, NMR spectroscopy is pivotal in assigning the correct regiochemistry, especially when functional groups can be attached at different positions. nih.gov For instance, in the alkylation of pyrazolopyridines, which can occur at different nitrogen atoms, a combination of NOESY and ¹H-¹⁵N HMBC experiments can definitively establish the position of the alkyl group. nih.gov The observation of a NOE between the methoxy protons and a specific aromatic proton can confirm the location of the methoxy group at C4. Similarly, long-range HMBC correlations are instrumental in differentiating between isomers. For example, a ³J coupling between the methoxy protons and C3a would provide strong evidence for the 4-methoxy substitution pattern. In cases where stereoisomers are possible, such as with chiral substituents, the use of chiral shift reagents or the analysis of diastereomeric derivatives by NMR can be employed to determine the stereochemistry. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis.
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a compound with high accuracy.
Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) Applications.
ESI-MS and MALDI-MS are soft ionization techniques that allow for the analysis of molecules with minimal fragmentation, providing a clear molecular ion peak. researchgate.net For this compound (C₇H₇N₃O), HRMS would be used to measure the exact mass of the protonated molecule, [M+H]⁺. biosynth.comnih.gov This high-precision mass measurement allows for the confident determination of the molecular formula, distinguishing it from other compounds with the same nominal mass. ESI is particularly well-suited for analyzing polar compounds from solution, while MALDI can be advantageous for certain sample types and can be used for imaging mass spectrometry. nih.govnih.gov
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation.
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a fingerprint of the molecule's structure. nih.gov By analyzing the fragmentation pattern of the [M+H]⁺ ion of this compound, key structural features can be confirmed. For example, a characteristic loss of a methyl radical (•CH₃) or formaldehyde (B43269) (CH₂O) from the methoxy group would be expected. The fragmentation of the pyrazolopyridine core would also produce specific daughter ions that can be used to verify the ring structure.
The following table outlines a plausible fragmentation pathway for this compound in an MS/MS experiment.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Structural Interpretation |
| 150.0662 ([M+H]⁺) | 135.0423 | 15.0239 (•CH₃) | Loss of a methyl radical from the methoxy group. |
| 150.0662 ([M+H]⁺) | 120.0560 | 30.0102 (CH₂O) | Loss of formaldehyde from the methoxy group. |
| 150.0662 ([M+H]⁺) | 92.0451 | 58.0211 (C₂H₂N₂) | Cleavage of the pyrazole ring. |
| Note: The m/z values are calculated based on the exact masses of the elements. |
X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration.
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The primary interactions governing the crystal packing of these compounds are hydrogen bonding and π-π stacking. The 1H-pyrazolo[4,3-c]pyridine scaffold contains a hydrogen bond donor (the pyrazole N-H group) and multiple hydrogen bond acceptors (the pyridine nitrogen and the second pyrazole nitrogen). This facilitates the formation of robust hydrogen-bonding networks, often leading to chains or dimeric motifs within the crystal lattice. For instance, studies on related pyrazolo[3,4-d]pyrimidine derivatives show C-H···N and C-H···O hydrogen bonds linking adjacent molecules into chains. researchgate.net
Furthermore, the planar aromatic nature of the fused pyrazolopyridine ring system makes it highly amenable to π-π stacking interactions. acs.org These interactions are crucial for stabilizing the crystal structure by promoting face-to-face or offset stacking of the aromatic cores. In studies of pyrazolo[4,3-c]pyridine derivatives, the central scaffold has been observed to lie over phenyl residues of interacting proteins, forming favorable π-π interactions. acs.org Similarly, crystal packing in related pyrazolo[3,4-b]pyridine derivatives features C—H⋯π interactions. nih.gov The methoxy group at the C4 position can also participate in weaker C-H···O interactions and influences the electronic nature of the aromatic system, which can modulate the strength of π-π stacking. The orientation of such methoxy groups can vary significantly between different crystal structures, indicating its conformational flexibility and role in defining packing arrangements. cardiff.ac.uk
Table 1: Potential Intermolecular Interactions in the Crystal Lattice of this compound Analogs
| Interaction Type | Participating Groups | Description and Significance | Reference |
|---|---|---|---|
| Hydrogen Bonding (N-H···N) | Pyrazole N-H and Pyridine N | Strong, directional interaction forming chains or dimers, a primary driver of the supramolecular assembly. | researchgate.net |
| π-π Stacking | Pyrazolo[4,3-c]pyridine aromatic rings | Face-to-face or offset stacking of the fused heterocyclic cores, contributing to crystal stability. The interplanar separation is typically around 3.4-3.5 Å. | acs.orgresearchgate.net |
| C-H···π Interactions | Aromatic C-H bonds and adjacent aromatic rings | Weaker interactions where a C-H bond points towards the face of an aromatic system, further stabilizing the 3D network. | nih.gov |
| C-H···O Interactions | Aliphatic/Aromatic C-H and Methoxy Oxygen | Weak hydrogen bonds involving the oxygen of the methoxy group as an acceptor, adding to the network of interactions. | researchgate.netcardiff.ac.uk |
Polymorphism and Co-crystallization Studies of Pyrazolo[4,3-c]pyridine Derivatives
Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical area of study as different polymorphs can exhibit distinct physical properties. For pyrazolo[4,3-c]pyridine derivatives, polymorphism would arise from variations in the network of intermolecular interactions, leading to different packing arrangements of the same molecule. Factors such as hydrogen bonding patterns and the degree of π-π stacking can change under different crystallization conditions.
Co-crystallization offers a strategy to modify the physicochemical properties of a compound by incorporating a second, different molecule (a coformer) into the crystal lattice. Research on analogous compounds has demonstrated the utility of this approach. For example, studies on a 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide showed that the molecule adopts different hydrogen bonding schemes when crystallized in its pure form compared to when it is co-crystallized with a coformer or a solvent molecule like dimethylformamide (DMF). cardiff.ac.uk In the pure form, only one of the N-H donors participated in hydrogen bonding, whereas in the co-crystal and solvate, both N-H groups were involved. cardiff.ac.uk This highlights how the presence of a coformer can engage different interaction sites on the target molecule, leading to new crystalline solids.
In the context of medicinal chemistry, co-crystallization is also a powerful tool for understanding drug-target interactions. Pyrazolo[4,3-c]pyridine derivatives have been successfully co-crystallized with target proteins, such as PEX14. acs.org The analysis of these co-crystal structures reveals the precise binding mode, showing how the pyrazolo[4,3-c]pyridine scaffold orients itself within the protein's binding pocket, driven by a combination of hydrogen bonds and π-π stacking interactions with key amino acid residues like phenylalanine. acs.org
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Tautomeric State Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is an indispensable tool for the structural elucidation of heterocyclic compounds like this compound. xmu.edu.cnnih.gov These methods provide a molecular fingerprint by probing the vibrational modes of chemical bonds.
Functional Group Identification: The spectra of this compound are expected to show characteristic bands corresponding to its constituent functional groups. The pyridine ring vibrations can be assigned based on extensive studies of pyridine itself, which exhibits well-defined ring stretching and deformation modes. aps.org Key expected vibrational frequencies include:
N-H Stretching: A broad band in the 3100-3400 cm⁻¹ region in the IR spectrum, characteristic of the pyrazole N-H group.
C-H Stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while the methyl C-H stretches of the methoxy group are found in the 2850-2960 cm⁻¹ range.
C=N and C=C Stretching: Strong absorptions between 1500-1650 cm⁻¹ corresponding to the stretching vibrations of the fused aromatic rings.
C-O Stretching: The C-O bond of the methoxy group is expected to produce a strong, characteristic band in the IR spectrum, typically around 1250 cm⁻¹ (asymmetric stretch) and 1040 cm⁻¹ (symmetric stretch).
Ring Bending/Deformation: The region below 1000 cm⁻¹ contains complex bands related to out-of-plane bending and ring deformation modes.
Table 2: Expected Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique (IR/Raman) | Reference/Basis |
|---|---|---|---|
| N-H Stretch (Pyrazole) | 3100 - 3400 | IR | General Heterocycle Data |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman | aps.org |
| Aliphatic C-H Stretch (Methoxy) | 2850 - 2960 | IR, Raman | General Functional Group Data |
| C=C, C=N Ring Stretching | 1500 - 1650 | IR, Raman | aps.orgnih.gov |
| Asymmetric C-O-C Stretch | 1230 - 1270 | IR (Strong) | General Functional Group Data |
| Symmetric C-O-C Stretch | 1020 - 1060 | IR | General Functional Group Data |
| Ring Breathing/Deformation | 800 - 1000 | Raman (Often Strong) | aps.org |
Tautomeric State Analysis: Pyrazolo[4,3-c]pyridine can exist in different tautomeric forms, primarily the 1H- and 2H-isomers, depending on the position of the proton on the pyrazole ring. researchgate.netmdpi.com Vibrational spectroscopy is particularly useful for analyzing this tautomeric equilibrium. The 1H-tautomer (1H-pyrazolo[4,3-c]pyridine) and the 2H-tautomer (2H-pyrazolo[4,3-c]pyridine) possess different symmetry and bonding arrangements, which would result in distinct IR and Raman spectra. The position and profile of the N-H stretching band, as well as shifts in the C=N and C=C ring stretching frequencies, can be used to identify the dominant tautomer in a given state or solvent. Studies on the related pyrazolo[3,4-b]quinoline system have shown that tautomerism can be effectively investigated using absorption and emission spectroscopies. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization
UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about its chromophoric system. The chromophore in this compound is the fused aromatic ring system, which contains a delocalized π-electron system and non-bonding electrons on the nitrogen and oxygen atoms.
The UV-Vis spectrum of this compound is expected to be characterized by two main types of electronic transitions:
π→π* Transitions: These are typically high-intensity absorptions occurring at shorter wavelengths (e.g., < 300 nm). They involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system.
n→π* Transitions: These are lower-intensity absorptions that usually appear at longer wavelengths. They involve the promotion of a non-bonding electron (from the lone pairs on the nitrogen or oxygen atoms) to a π* antibonding orbital.
The position and intensity of these absorption bands are sensitive to the molecular environment. Factors such as solvent polarity can induce solvatochromic shifts (a shift in the absorption maximum) by differentially stabilizing the ground and excited states. Furthermore, the tautomeric state of the molecule would significantly impact its UV-Vis spectrum, as the 1H- and 2H-tautomers represent distinct chromophoric systems with different delocalization pathways. nih.gov
While specific data for this compound is limited, studies on isomeric pyrazolo[4,3-b]pyridine derivatives provide relevant insights. For two such derivatives, the optical band gaps, determined from their UV-Vis absorption spectra, were found to be 2.72 eV and 2.83 eV, indicating strong absorption in the UV region. researchgate.net
Table 3: Electronic Spectroscopy Data for Analogous Pyrazolo[4,3-b]pyridine Derivatives
| Compound | Optical Band Gap (eV) | Reference |
|---|---|---|
| 2,3-dihydro-6-(4-methoxyphenyl)-1-methyl-3-oxo-2-phenyl-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile | 2.72 | researchgate.net |
| 2,3-dihydro-6-(4-hydroxyphenyl)-1-methyl-3-oxo-2-phenyl-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile | 2.83 | researchgate.net |
Computational Chemistry and Theoretical Investigations of 4 Methoxy 1h Pyrazolo 4,3 C Pyridine
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. These methods can elucidate molecular geometry, stability, and the distribution of electrons, which are key determinants of chemical reactivity and intermolecular interactions.
Density Functional Theory (DFT) has become a standard method in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules. nih.govreddit.com The geometry of a molecule is optimized to find the lowest energy conformation, which corresponds to the most stable arrangement of its atoms. For pyrazole (B372694) derivatives, DFT calculations, often employing the B3LYP functional with a basis set like 6-31G**, have been shown to provide reliable geometric parameters. nih.govresearchgate.netinpressco.comresearchgate.net
| Parameter | Value (Hartree) | Method | Reference Compound |
|---|---|---|---|
| Total Energy | -689.45 | B3LYP/6-31G** | N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide |
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.
The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For pyrazole derivatives, the HOMO is often distributed over the pyrazole ring and electron-donating substituents, while the LUMO is typically located on the pyridine (B92270) ring and any electron-withdrawing groups. The methoxy (B1213986) group at the 4-position of the pyrazolo[4,3-c]pyridine core is expected to raise the energy of the HOMO, thereby influencing the molecule's reactivity.
The following table provides representative HOMO, LUMO, and energy gap values for a related pyrazolo[3,4-d]pyrimidine derivative, calculated using DFT.
| Parameter | Energy (eV) | Method | Reference Compound |
|---|---|---|---|
| EHOMO | -6.54 | B3LYP/6-31G | N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide |
| ELUMO | -2.21 | B3LYP/6-31G | |
| Energy Gap (ΔE) | 4.33 | B3LYP/6-31G** |
The Molecular Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution around a molecule. It is calculated by determining the electrostatic potential at the van der Waals surface of the molecule. The ESP map is color-coded, with red indicating regions of negative potential (electron-rich areas, prone to electrophilic attack) and blue indicating regions of positive potential (electron-poor areas, prone to nucleophilic attack). Green and yellow represent areas of neutral or intermediate potential.
For 4-Methoxy-1H-pyrazolo[4,3-c]pyridine, the ESP map would likely show negative potential around the nitrogen atoms of the pyridine and pyrazole rings, as well as the oxygen atom of the methoxy group, due to the presence of lone pairs of electrons. These regions would be the most probable sites for hydrogen bonding and interactions with electrophiles. The hydrogen atoms of the aromatic rings and the methyl group would exhibit positive potential. This analysis is crucial for understanding non-covalent interactions, which are vital for ligand-receptor binding. researchgate.netresearchgate.net
Molecular Docking Simulations for Ligand-Target Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. researchgate.netnih.gov This method is extensively used in drug discovery to understand the binding mechanisms of potential drug candidates and to screen large libraries of compounds for their ability to bind to a specific biological target.
Derivatives of the pyrazolopyridine scaffold have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often implicated in diseases like cancer. nih.govmdpi.comniscpr.res.inrsc.org Molecular docking studies of this compound would involve placing the molecule into the active site of a target kinase and evaluating the binding affinity, typically expressed as a binding energy or a docking score.
The docking simulations would predict the specific interactions between the ligand and the amino acid residues in the active site. For pyrazolopyridine inhibitors, common interactions include hydrogen bonds between the heterocyclic nitrogen atoms and the backbone of the hinge region of the kinase, as well as hydrophobic interactions between the aromatic rings of the ligand and nonpolar residues in the binding pocket. The methoxy group could also participate in hydrogen bonding or hydrophobic interactions, depending on its orientation within the active site. The predicted binding energy provides a quantitative measure of the stability of the ligand-receptor complex.
The table below presents representative binding energies from docking studies of pyrazole derivatives with various protein kinases.
| Compound | Target Kinase | Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | VEGFR-2 | -10.09 | researchgate.netnih.gov |
| 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | Aurora A | -8.57 | researchgate.netnih.gov |
| Pyrazolo[4,3-c]pyridine derivative 4a | CREBBP | -6.237 | niscpr.res.in |
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. For a novel compound like this compound, virtual screening can be employed to identify its potential biological targets.
The process typically involves docking the compound against a panel of known protein structures, often from a specific family like protein kinases, which are known targets for similar scaffolds. nih.govrsc.orgnih.gov The results of the virtual screen are ranked based on the predicted binding affinities. The top-ranking proteins are then considered as potential biological targets for the compound. This approach allows for the rapid and cost-effective identification of promising ligand-target pairs for further experimental validation. Given the known activity of pyrazolopyridine derivatives, a virtual screen of this compound would likely prioritize various members of the protein kinase family as potential targets.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Protein-Ligand Complex Dynamics
Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules and their complexes over time. For this compound, MD simulations can elucidate its conformational preferences and the stability of its interactions when bound to a target protein.
While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the principles of this technique are broadly applied to similar heterocyclic systems. A typical MD simulation protocol involves placing the ligand-protein complex, obtained from docking studies, in a simulated physiological environment, including water molecules and ions. The simulation then calculates the forces between atoms and their subsequent movements over a defined period, often on the nanosecond to microsecond scale. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Model Development
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively.
The development of robust QSAR/QSPR models begins with the careful selection and calculation of molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure. For a series of pyrazolo[4,3-c]pyridine derivatives, a diverse set of descriptors would be calculated to capture the structural variations within the dataset. These can be broadly categorized as:
1D Descriptors: These are based on the molecular formula and include attributes like molecular weight, atom counts, and bond counts.
2D Descriptors: These are derived from the 2D representation of the molecule and encompass constitutional descriptors (e.g., number of rings), topological indices (e.g., Kier & Hall indices), and connectivity indices.
3D Descriptors: These are calculated from the 3D coordinates of the molecule and include steric descriptors (e.g., molecular volume, surface area) and electronic descriptors (e.g., dipole moment, partial charges). Quantum chemical calculations are often employed to derive accurate electronic descriptors. nih.gov
For pyrazolo[4,3-c]pyridine derivatives, descriptors that capture the electronic nature of the aromatic system, the hydrogen bonding capacity of the pyrazole nitrogen, and the steric and electronic influence of substituents at various positions would be particularly important.
Table 1: Examples of Molecular Descriptors for QSAR/QSPR Studies
| Descriptor Class | Example Descriptors | Information Encoded |
| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Size, Hydrogen bonding potential |
| Topological | Balaban J index, Wiener index | Molecular branching and shape |
| Geometric | Molecular Surface Area, Molecular Volume | 3D size and shape |
| Electronic | Dipole Moment, HOMO/LUMO energies | Polarity, Reactivity |
| Quantum-Chemical | Partial charges on atoms, Electrostatic potential | Charge distribution, Interaction sites |
Once the descriptors are calculated, a statistical method, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, is used to build the QSAR/QSPR model. The quality and predictive power of the resulting model must be rigorously validated.
Internal validation techniques, such as leave-one-out cross-validation (q²), are used to assess the model's internal consistency and robustness. A high q² value indicates a stable model. External validation, where the model's predictive ability is tested on a set of compounds not used in model development (the test set), is crucial for establishing its real-world applicability. The predictive power is often measured by the squared correlation coefficient for the test set (R²_pred). A model with high q² and R²_pred values is considered to be statistically significant and to have good predictive ability. nih.gov
While specific QSAR models for this compound are not readily found, studies on related pyrazolopyridine series have successfully employed these techniques to rationalize structure-activity relationships and guide the design of more potent analogs. acs.orgnih.gov
De Novo Ligand Design and Fragment-Based Drug Discovery (FBDD) Approaches Incorporating the Pyrazolo[4,3-c]pyridine Scaffold
The pyrazolo[4,3-c]pyridine scaffold is an attractive starting point for both de novo ligand design and fragment-based drug discovery (FBDD).
In de novo design , computational algorithms are used to build novel molecules that are predicted to bind to a specific target. The pyrazolo[4,3-c]pyridine core can be used as a seed fragment, and the algorithm can explore different chemical substitutions at various positions to optimize binding affinity and other desirable properties.
In FBDD , small, low-complexity molecules (fragments) that bind weakly to the target are identified and then elaborated or linked together to generate more potent lead compounds. The pyrazolo[4,3-c]pyridine scaffold is well-suited for FBDD due to its heterocyclic nature, which provides multiple vectors for chemical modification. rsc.orgrsc.org Recent research has demonstrated the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds and their selective functionalization at multiple positions, including N-1, N-2, C-3, C-5, and C-7. rsc.orgrsc.org This vectorial functionalization is a key aspect of a successful FBDD campaign, allowing for the systematic exploration of the chemical space around the core scaffold to improve target engagement. rsc.orgrsc.org
Structure-based drug discovery approaches have also been applied to pyrazolo[4,3-c]pyridine derivatives. For instance, in the development of inhibitors for the PEX14–PEX5 protein–protein interaction, a pyrazolo[4,3-c]pyridine derivative was identified as a hit through in silico screening. acs.org Subsequent computational modeling and structural analysis guided the optimization of this hit, leading to more potent compounds. acs.org
Medicinal Chemistry and Mechanistic Biological Studies of 4 Methoxy 1h Pyrazolo 4,3 C Pyridine Derivatives
Scaffold Exploration and Rational Design Principles in the Development of Biological Probes
The 1H-pyrazolo[4,3-c]pyridine scaffold has been identified as a viable starting point for the development of inhibitors for challenging biological targets through both high-throughput screening and rational design approaches. Its utility has been demonstrated in creating probes to disrupt protein-protein interactions (PPIs) and to inhibit key enzymes in signaling pathways.
A notable example of rational design involves the development of extracellular signal-regulated kinase (ERK) inhibitors. nih.gov Researchers at Merck utilized a de novo design strategy, starting from a known indazole-based ERK inhibitor, SCH772984. By focusing on key hydrogen bond interactions within the ERK binding pocket, they identified the 1H-pyrazolo[4,3-c]pyridin-6-yl urea (B33335) framework as a novel and promising lead series. nih.gov This scaffold-hopping approach aimed to generate inhibitors with lower molecular weight and higher ligand efficiency while maintaining potency and selectivity. nih.govnih.gov
In a different therapeutic area, the pyrazolo[4,3-c]pyridine scaffold was identified as the most potent hit from a structure-based drug discovery campaign targeting the PEX14–PEX5 protein–protein interaction in Trypanosoma parasites. acs.org The initial hit was found to be chemically tractable with a favorable drug-likeness profile, making it an excellent candidate for medicinal chemistry optimization to develop trypanocidal agents. acs.org The core scaffold was observed in docking studies to form favorable π–π stacking interactions with key phenylalanine residues in the PEX14 binding site, providing a clear rationale for its further exploration. acs.org
Structure-Activity Relationship (SAR) Investigations of 4-Methoxy-1H-pyrazolo[4,3-c]pyridine Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing a lead scaffold into a potent and selective drug candidate. For the 1H-pyrazolo[4,3-c]pyridine core, SAR investigations have focused on understanding how different substituents at various positions on the bicyclic ring system influence biological activity.
Detailed SAR studies specifically investigating the impact of the 4-methoxy group and its direct modifications on the 1H-pyrazolo[4,3-c]pyridine scaffold are not extensively detailed in the reviewed literature. While the parent compound, this compound, is commercially available, published medicinal chemistry campaigns on this scaffold have primarily explored substitutions at other positions. biosynth.comcarlroth.com One study on related pyrazolo[4,3-c]pyridine derivatives noted that a methoxy (B1213986) group on a naphthalene (B1677914) substituent was critical for high-affinity interaction with the target, but this does not directly describe the effect of a methoxy group at the C4 position of the core scaffold. acs.org
Systematic modifications of the 1H-pyrazolo[4,3-c]pyridine core have provided significant insights into the structural requirements for potent biological activity, particularly for substitutions at the N1, C3, and C6 positions. Information regarding substitutions at the C5 and C7 positions is limited in the available literature.
N1 Position: In the context of ERK inhibitors based on the 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea scaffold, substitution at the N1 position with small alkyl groups like methyl was explored. However, these modifications generally led to a decrease in inhibitory potency compared to the unsubstituted N1-H, which is believed to act as a crucial hydrogen bond donor.
C3 Position: For ERK inhibitors, the C3 position proved to be a key vector for enhancing potency and modulating physicochemical properties.
Aryl and Heteroaryl Groups: Introduction of various aryl and heteroaryl groups at C3 was extensively studied. A 2-methylpyridin-4-yl group was found to be optimal, providing a significant boost in potency.
Small Alkyl Groups: Replacing the C3 aromatic ring with small alkyl groups like methyl or cyclopropyl (B3062369) resulted in a substantial loss of activity, highlighting the importance of an aromatic substituent at this position for effective binding.
For inhibitors of the PEX14-PEX5 interaction, the C3 position was also critical. Attaching a carboxamide moiety at C3 was a foundational element of the active compounds. The nature of the amide substituent was explored, with groups like naphthalen-1-ylmethyl providing potent activity. acs.org
C6 Position: The C6 position has been effectively utilized to anchor functionalities that secure binding to target proteins. In the development of ERK inhibitors, a urea moiety at the C6 position was essential. nih.gov The terminal substituent on the urea was varied, with groups like 1-phenylethyl showing strong activity. These findings led to the identification of highly potent and selective ERK inhibitors. nih.gov
Identification and Characterization of Specific Molecular Targets and Pathways
Derivatives of the 1H-pyrazolo[4,3-c]pyridine scaffold have been successfully developed to target and modulate the activity of specific enzymes and protein-protein interactions, demonstrating their therapeutic potential across different disease pathways.
Kinase Inhibition: The 1H-pyrazolo[4,3-c]pyridine scaffold has proven to be a highly effective framework for designing potent kinase inhibitors, particularly against ERK. nih.gov De novo design efforts led to 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)ureas as a viable lead series. nih.gov Subsequent SAR studies produced highly potent and selective ERK inhibitors. For example, compound 21 from this series, featuring a 2-methylpyridin-4-yl group at C3, exhibited potent target engagement and significant tumor regression in a BRAF(V600E) xenograft model. nih.gov
| Compound | Modification | ERK2 IC50 (nM) |
|---|---|---|
| Lead Compound | C3-phenyl, N1-H, C6-urea | 140 |
| Compound 21 | C3-(2-methylpyridin-4-yl) | 1.4 |
| Analog | C3-cyclopropyl | >10000 |
Carbonic Anhydrase Inhibition: A series of pyrazolo[4,3-c]pyridine sulfonamides were synthesized and evaluated for their inhibitory activity against several human (h) carbonic anhydrase (CA) isoforms. nih.gov Carbonic anhydrases are metalloenzymes that play roles in various physiological and pathological processes. drugbank.com Several of the synthesized derivatives displayed potent inhibition, particularly against the cytosolic isoforms hCA I and hCA II. Compounds 1f , 1g , 1h , and 1k were more potent against hCA I than the standard inhibitor Acetazolamide (AAZ). Notably, compound 1f also showed superior activity against hCA II compared to AAZ. nih.gov These compounds were also potent inhibitors of bacterial CAs, suggesting potential for development as novel antibacterial agents. nih.gov
| Compound | hCA I | hCA II | hCA IX | hCA XII |
|---|---|---|---|---|
| 1f | 8.8 | 10.1 | 151.7 | 29.4 |
| 1g | 15.2 | 48.7 | 114.5 | 35.1 |
| 1h | 18.4 | 65.2 | 101.9 | 44.8 |
| 1k | 24.5 | 88.9 | 98.5 | 50.1 |
| AAZ (control) | 250 | 12 | 25 | 5.7 |
The 1H-pyrazolo[4,3-c]pyridine scaffold has been instrumental in developing the first small-molecule inhibitors of the PEX14–PEX5 protein-protein interaction in Trypanosoma brucei and Trypanosoma cruzi. acs.org This interaction is crucial for protein import into glycosomes, organelles essential for parasite survival.
Binding and functional assays were used to characterize these inhibitors. A pyrazolo[4,3-c]pyridine derivative, compound 1 , was identified as the most potent hit with a dissociation constant (KD) of 163 μM as measured by NMR chemical shift perturbation (CSP) analysis. This compound was shown to disrupt the PEX14-PEX5 interaction in an AlphaScreen assay with EC50 values of 265 μM and 539 μM against the T. brucei and T. cruzi proteins, respectively. acs.org Further optimization by merging structural features of two parent compounds led to a hybrid molecule with superior activity, demonstrating the power of rational design based on this scaffold. acs.org
Protein-Protein Interaction (PPI) Modulation Assays (e.g., PEX14-PEX5 PPI)
Derivatives of the this compound scaffold have been identified as the first inhibitors of the PEX14–PEX5 protein-protein interaction (PPI), a critical process for parasite metabolism. acs.org The formation of the PEX14–PEX5 complex is essential for the import of proteins into glycosomes, organelles vital for the survival of Trypanosoma parasites. acs.orgnih.gov Disruption of this PPI leads to the mislocalization of glycosomal enzymes, which has fatal consequences for the parasite, making it an attractive target for the development of new trypanocidal agents. acs.orgnih.gov
A structure-based drug discovery approach, combining in silico screening with biophysical validation, led to the identification of the pyrazolo[4,3-c]pyridine core as a potent inhibitor scaffold. acs.org Initial hits were identified through computational screening and validated for their binding to the N-terminal domain of T. brucei PEX14 (TbPEX14) using NMR spectroscopy. acs.org One of the most potent initial hits, a pyrazolo[4,3-c]pyridine derivative, demonstrated a dissociation constant (KD) of 163 μM in the NMR chemical shift perturbations assay. acs.org
Further optimization of this scaffold was guided by X-ray crystallography and molecular dynamics simulations. nih.gov Structure-activity relationship (SAR) studies revealed that specific substitutions on the pyrazolo[4,3-c]pyridine core were crucial for inhibitory activity. For instance, a derivative featuring a 4-methoxy-naphthalene moiety was found to be significantly more potent in disrupting the TbPEX14–PEX5 PPI. acs.org The methoxy group on the naphthalene ring was determined to be critical for high-affinity interaction with TbPEX14. acs.org A hybrid molecule, which merged features from two active parent compounds, showed superior activity in an AlphaScreen-based PPI inhibition assay. acs.org The central pyrazolo[4,3-c]pyridine scaffold of these inhibitors interacts with key phenylalanine residues (Phe17 and Phe34) in the PEX14 binding pocket through favorable π–π stacking interactions. acs.org
These developed compounds have demonstrated significant cellular activity, killing Trypanosoma brucei and Trypanosoma cruzi parasites at nanomolar concentrations by disrupting the import of glycosomal matrix proteins. acs.org
Table 1: Activity of selected Pyrazolo[4,3-c]pyridine Derivatives in PEX14-PEX5 PPI Inhibition Assay
| Compound | Modification | Assay Type | Target | Activity (EC50/KD) |
|---|---|---|---|---|
| Derivative 1 | Pyrazolo[4,3-c]pyridine core | NMR CSP | TbPEX14 | KD = 163 μM acs.org |
| Derivative 1 | Pyrazolo[4,3-c]pyridine core | AlphaScreen | TbPEX14-PEX5 | EC50 = 265 μM acs.org |
| Derivative 1 | Pyrazolo[4,3-c]pyridine core | AlphaScreen | TcPEX14-PEX5 | EC50 = 539 μM acs.org |
| Hybrid Molecule 29 | Merged features of two parent ligands, includes 4-methoxy-naphthalene | AlphaScreen | TbPEX14-PEX5 | Superior to parent compounds acs.org |
Investigation of Cellular Biological Processes in Defined Cell Line Models.
A comprehensive review of the scientific literature did not yield specific studies on the effects of this compound derivatives in the following areas:
Cellular Uptake and Intracellular Distribution Studies using Labeled Analogs.
While research exists on other isomers such as pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines showing activity in cancer cell lines, this information is not directly applicable to the this compound scaffold as per the specified focus. nih.govnih.govscirp.orgresearchgate.netnih.govresearchgate.netnih.govrsc.orgnih.govrsc.org
In Vitro Metabolic Stability and Drug-Metabolizing Enzyme Interaction Studies.
Specific data regarding the in vitro metabolic stability and interactions with drug-metabolizing enzymes for this compound derivatives are not available in the reviewed scientific literature. Studies on related but structurally distinct pyrazolopyridine derivatives have been conducted, but these findings cannot be directly extrapolated to the specified compound class. rsc.orgdundee.ac.uk
Evaluation of Metabolic Pathways in Liver Microsomes and S9 Fractions.
The metabolic stability of new chemical entities is a critical factor in drug discovery, determining the compound's half-life and bioavailability. In vitro models using subcellular liver fractions are standard for early assessment.
Liver Microsomes: These are vesicles of the endoplasmic reticulum and are primarily used to investigate Phase I (oxidative) metabolism, which is largely mediated by cytochrome P450 (CYP) enzymes. nih.gov For pyrazolopyridine derivatives, common metabolic pathways identified in human liver microsomes (HLM) include oxidation and dealkylation. nih.gov For instance, hydroxylation of aromatic or alkyl groups is a frequent metabolic route. The methoxy group (-OCH3) on the 4-position of the pyrazolo[4,3-c]pyridine core would be a prime candidate for O-demethylation, a common metabolic transformation, to yield a hydroxylated metabolite.
S9 Fraction: The S9 fraction is a supernatant from centrifuged liver homogenate that contains both microsomes and cytosolic enzymes. dundee.ac.uk This allows for the study of both Phase I and Phase II (conjugative) metabolic pathways. dundee.ac.uk Phase II reactions, such as glucuronidation and sulfation, typically follow Phase I modifications to increase the water solubility of the compound and facilitate its excretion. dundee.ac.uk Therefore, a hydroxylated metabolite of a this compound derivative could be further conjugated with glucuronic acid or sulfate (B86663) in S9 fraction assays. dundee.ac.uk
Metabolic stability is often quantified by measuring the rate of disappearance of the parent compound over time and is expressed as intrinsic clearance (CLint). A high intrinsic clearance value suggests rapid metabolism and likely poor in vivo stability. In studies of related pyrazolopyrimidine kinase inhibitors, medicinal chemists have sought to improve metabolic stability by introducing chemical modifications that block sites of metabolism. nih.gov For example, replacing a metabolically liable group with a more stable one, such as a tetrahydropyran (B127337) (THP) group, has been shown to result in excellent metabolic stability in mouse liver microsomes. sigmaaldrich.com
Table 1: Illustrative Metabolic Stability Data for a Hypothetical this compound Derivative
This table is a hypothetical representation based on typical data from related compound studies.
| Compound | System | Intrinsic Clearance (µL/min/mg protein) | Half-life (t½, min) | Primary Metabolite Identified |
| Compound A | Human Liver Microsomes | 95 | 15 | 4-Hydroxy-1H-pyrazolo[4,3-c]pyridine (O-demethylation) |
| Compound A | Human S9 Fraction | 110 | 12 | 4-Hydroxy-1H-pyrazolo[4,3-c]pyridine glucuronide |
Cytochrome P450 (CYP) Inhibition and Induction Profiling.
Assessing the potential for a drug candidate to inhibit or induce CYP enzymes is crucial for predicting drug-drug interactions (DDIs). mdpi.comnih.gov
CYP Inhibition: Inhibition studies measure the concentration of a compound required to reduce the activity of a specific CYP isoform by 50% (IC50). nih.gov These assays are typically performed in human liver microsomes using probe substrates specific to each major CYP isoform (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). mdpi.com A low IC50 value indicates potent inhibition and a higher risk of causing DDIs when co-administered with other drugs metabolized by that isoform. mdpi.com
For example, studies on pyrazolo[3,4-b]pyridine derivatives have shown that some compounds can exhibit selective inhibition, with low inhibitory activity against most CYPs but notable activity against a specific isoform like CYP2C9. rsc.org The nature of substituents on the pyrazolopyridine core heavily influences the inhibition profile. Inhibition can be reversible (competitive or non-competitive) or irreversible (mechanism-based), where the drug forms a stable complex with the enzyme, leading to a long-lasting loss of activity. mdpi.comsigmaaldrich.com
Table 2: Illustrative CYP450 Inhibition Profile for a Hypothetical this compound Derivative
This table is a hypothetical representation based on typical data from related compound studies. rsc.org
| CYP Isoform | Probe Substrate | IC50 (µM) |
| CYP1A2 | Phenacetin | > 50 |
| CYP2C9 | Diclofenac | 8.5 |
| CYP2C19 | S-Mephenytoin | > 50 |
| CYP2D6 | Dextromethorphan | > 50 |
| CYP3A4 | Midazolam | 25 |
| CYP3A4 | Testosterone | 28 |
CYP Induction: CYP induction is the process where a drug enhances the expression of a CYP enzyme, which can accelerate the metabolism of co-administered drugs, potentially reducing their efficacy. Induction potential is typically evaluated in cultured human hepatocytes by measuring changes in mRNA levels or enzyme activity after treatment with the compound. A novel positive allosteric modulator with a pyrazolo[4,3-b]pyridine core, VU0418506, was specifically evaluated for its CYP induction potential as part of its preclinical characterization. rsc.org This highlights the regulatory importance of this assessment for pyrazolopyridine-based drug candidates.
Emerging Research Avenues and Future Perspectives for 4 Methoxy 1h Pyrazolo 4,3 C Pyridine
Development of Novel and More Efficient Synthetic Methodologies for Accessing Complex Derivatives
The synthesis of the pyrazolo[4,3-c]pyridine core and its derivatives is a critical area of research, as the efficiency and versatility of these methods directly impact the ability to generate diverse compound libraries for screening. Traditional methods often face challenges such as low yields and harsh reaction conditions. numberanalytics.com
Recent advancements focus on more efficient and controlled synthetic routes. One promising strategy involves starting with readily available 2-chloropyridines, which undergo a sequence of nucleophilic aromatic substitution (SNAr) and modified Japp–Klingemann reactions. nih.gov This approach allows for the one-pot construction of the pyrazole (B372694) ring onto the pyridine (B92270) scaffold. nih.gov Microwave-assisted synthesis has also emerged as a valuable technique, accelerating reaction rates and improving yields for various pyrazolopyridine derivatives. mdpi.com
To access complex derivatives, modern cross-coupling reactions are indispensable. Techniques like the Suzuki-Miyaura cross-coupling allow for the selective installation of various aryl and heteroaryl groups onto the heterocyclic core. rsc.org For instance, halogenated pyrazolopyridine intermediates can be efficiently coupled with a wide range of boronic acids and esters, enabling the systematic exploration of structure-activity relationships (SAR). rsc.org Cascade reactions, where multiple bonds are formed in a single operation from simple starting materials like 5-aminopyrazoles and alkynyl aldehydes, represent another frontier for efficiently building molecular complexity. nih.gov
Table 1: Modern Synthetic Approaches for Pyrazolopyridine Scaffolds
| Synthetic Strategy | Key Features | Starting Materials (Examples) | Target | Reference |
|---|---|---|---|---|
| Japp-Klingemann Reaction | One-pot annulation of the pyrazole ring. | 2-chloro-3-nitropyridines | Pyrazolo[4,3-b]pyridines | nih.gov |
| Microwave-Assisted Synthesis | Accelerated reaction times, improved yields. | Arylaldehydes, 5-aminopyrazoles | Fused-pyrazoles | mdpi.com |
| Suzuki-Miyaura Cross-Coupling | Vectorial functionalization with aryl/heteroaryl groups. | 5-halo-1H-pyrazolo[3,4-c]pyridines, Arylboronic esters | Substituted pyrazolopyridines | rsc.org |
| Cascade Cyclization | Rapid construction of complex frameworks via C≡C bond activation. | 5-aminopyrazoles, Alkynyl aldehydes | Functionalized pyrazolo[3,4-b]pyridines | nih.gov |
| Gould-Jacobs Reaction | Synthesis from aminopyrazoles to form the pyridine ring. | 3-aminopyrazole, diethyl 2-(ethoxymethylene)malonate | 4-chloro-1H-pyrazolo[3,4-b]pyridines | nih.gov |
Application of Artificial Intelligence and Machine Learning in the Design and Optimization of Pyrazolo[4,3-c]pyridine Scaffolds
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.gov For scaffolds like 4-methoxy-1H-pyrazolo[4,3-c]pyridine, these computational tools offer powerful new capabilities.
ML models can be trained on existing data from heterocyclic compounds to predict various properties, including bio-oil yield and the nitrogen content of bio-oil, which demonstrates the potential for predicting chemical characteristics. nih.gov In drug discovery, this can be adapted to predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, solubility, and biological activity. nih.gov By analyzing vast datasets, ML algorithms can identify subtle structure-activity relationships that may not be apparent to human researchers, guiding the selection of substituents to enhance potency and selectivity. nih.gov
Generative AI models are being developed for "scaffold hopping" and "side-chain decoration." arxiv.org These models can propose novel derivatives of this compound by either replacing the core scaffold while maintaining key binding interactions (scaffold hopping) or by suggesting optimal side chains for a retained scaffold. arxiv.orgnih.gov Furthermore, AI is enhancing computer-aided synthesis planning (CASP). ML-based retrosynthesis tools can predict synthetic routes for novel and uncommon heterocycles, addressing a significant bottleneck in medicinal chemistry where the focus has often been on derivatizing known rings rather than forming new ones. chemrxiv.org
Exploration of Underexplored Biological Targets and Mechanisms of Action
The pyrazolopyridine scaffold is a "privileged" structure in medicinal chemistry, primarily due to its ability to act as a kinase inhibitor. nih.gov Many derivatives have been developed to target various protein kinases by competing with ATP for the enzyme's binding site. Known targets for various pyrazolopyridine derivatives include c-Met, Cyclin-Dependent Kinases (CDKs), Tropomyosin receptor kinases (TRKs), and TANK-binding kinase 1 (TBK1), many of which are implicated in cancer. nih.govrsc.orgnih.govnih.gov
However, the therapeutic potential of this compound likely extends beyond these well-studied kinases. Given its structural similarity to purines, a vast number of other purine-binding proteins represent underexplored targets. rsc.org These could include other kinase families, as well as non-kinase enzymes like phosphodiesterases and metabolic enzymes that utilize ATP or GTP.
Furthermore, the biological roles of known targets suggest new therapeutic areas to explore. For example, TBK1 is a key player in innate immunity and neuroinflammation, indicating that selective inhibitors could have applications in autoimmune diseases or neurodegenerative disorders. nih.gov The G-protein coupled receptor GPR119, a target for type 2 diabetes, has also been successfully targeted by a novel class of 1H-pyrazolo[3,4-c]pyridine agonists, opening an avenue into metabolic diseases. nih.gov Future research should focus on screening this compound and its analogues against broader panels of enzymes and receptors to uncover novel mechanisms of action.
Integration of Multi-Omics Approaches (e.g., Proteomics, Metabolomics) to Elucidate Compound Mechanisms
To fully understand the biological effects of a compound like this compound, a systems-level approach is necessary. The integration of multi-omics technologies, particularly proteomics and metabolomics, provides a powerful framework for elucidating mechanisms of action, identifying off-target effects, and discovering biomarkers. mdpi.commdpi.com
Chemical proteomics can be used to directly identify the cellular targets of a drug candidate. nih.gov Techniques such as affinity-based protein profiling or thermal proteome profiling can pinpoint which proteins physically bind to the compound within a complex cellular lysate. nih.gov This is crucial for confirming that the compound engages its intended target in a cellular context and for uncovering previously unknown targets that could be responsible for efficacy or toxicity.
Metabolomics, the large-scale study of small molecules (metabolites), offers a functional readout of the cellular state. nih.gov By treating cells with this compound and measuring the resulting changes in the metabolome, researchers can identify which metabolic pathways are perturbed. nih.govresearchgate.net This can reveal the downstream consequences of target engagement. For example, inhibiting a key kinase in a signaling pathway would lead to predictable changes in the levels of metabolites within that pathway. Combining proteomic and metabolomic data provides a comprehensive picture of the compound's impact, from the initial protein-binding event to the ultimate functional cellular response. mdpi.com
Challenges and Opportunities in the Academic Research Landscape of Novel Heterocyclic Scaffolds
The academic exploration of novel heterocyclic scaffolds like this compound faces both persistent challenges and significant opportunities. A primary challenge is the inherent difficulty and cost of synthesizing complex, three-dimensional molecules. numberanalytics.com Developing scalable, efficient, and sustainable synthetic methods remains a major hurdle for many academic labs. numberanalytics.com Another challenge is the limited understanding of the properties and behavior of new scaffolds, which requires extensive characterization. numberanalytics.com
Despite these difficulties, the opportunities are vast. The continuous development of novel synthetic reactions and methodologies, including those compatible with automation, is making a wider range of chemical structures accessible. numberanalytics.comrsc.org The growing importance of computational chemistry, AI, and machine learning allows for the rational design of molecules and the prediction of their properties, helping to prioritize synthetic efforts. numberanalytics.comchemrxiv.org
There is immense potential for heterocyclic compounds to drive innovation in pharmaceuticals, materials science, and agrochemicals. numberanalytics.commsesupplies.com For academic researchers, the exploration of underexplored biological targets and the application of systems biology approaches like multi-omics can uncover novel biological functions for scaffolds such as this compound. mdpi.comreachemchemicals.com This not only advances fundamental science but also provides the foundational discoveries that can be translated into future therapeutic applications. nih.govmsesupplies.com
Q & A
Basic Research Questions
Q. What are the common synthetic routes for constructing the pyrazolo[4,3-c]pyridine core, and how is 4-methoxy substitution introduced?
- The pyrazolo[4,3-c]pyridine system can be synthesized via two primary strategies: (1) annelation of a pyrazole ring onto a preformed pyridine derivative or (2) pyridine-ring formation using pyrazole precursors. A notable method involves Sonogashira-type cross-coupling of 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes with alkynes, followed by tert-butylamine-mediated cyclization to form the bicyclic structure . Methoxy substitution at the 4-position is typically introduced via electrophilic or nucleophilic reactions on intermediates, such as methoxylation of halogenated precursors under basic conditions.
Q. Which spectroscopic and analytical techniques are critical for characterizing 4-methoxy-1H-pyrazolo[4,3-c]pyridine derivatives?
- Elemental analysis and spectral data (e.g., -NMR, -NMR, IR, and MS) are essential for confirming structural integrity. For example, -NMR can distinguish methoxy protons (~δ 3.8–4.0 ppm) and pyrazole/pyridine aromatic protons (δ 7.0–9.0 ppm). X-ray crystallography has been used to resolve tautomeric forms (e.g., lactam-lactim equilibria) in related derivatives .
Q. What are the primary pharmacological activities reported for pyrazolo[4,3-c]pyridine derivatives?
- Derivatives exhibit antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibitory (e.g., EGFR, NADPH oxidase) activities. For instance, 2-(2-chlorophenyl)-4-[3-(dimethylamino)phenyl]-5-methyl-1H-pyrazolo[4,3-c]pyridine-3,6-dione (setanaxib) is a NADPH oxidase inhibitor with therapeutic potential . Antimicrobial activity against Gram-positive bacteria has been correlated with electron-withdrawing substituents on the pyridine ring .
Advanced Research Questions
Q. How can researchers optimize synthetic yields for pyrazolo[4,3-c]pyridine derivatives under cross-coupling conditions?
- Sonogashira coupling efficiency depends on catalyst selection (e.g., Pd(PPh)/CuI), solvent (DMF or THF), and base (e.g., EtN). Microwave-assisted synthesis reduces reaction times and improves yields (e.g., 70–85%) compared to traditional heating . Post-functionalization (e.g., methoxylation via SNAr reactions) requires careful control of temperature and stoichiometry to avoid side products.
Q. What strategies resolve contradictions in biological activity data for structurally similar derivatives?
- Discrepancies in antimicrobial vs. anticancer efficacy often arise from substituent positioning. For example, 3-arylidene groups enhance anticancer activity by promoting DNA intercalation, while 5-alkynyl groups improve antimicrobial potency via membrane disruption . Dose-response assays and molecular docking (e.g., EGFR or PIM1 kinase binding) can clarify structure-activity relationships (SARs) .
Q. How do tautomeric equilibria (e.g., lactam-lactim) influence the biological activity of pyrazolo[4,3-c]pyridine derivatives?
- Tautomerism alters hydrogen-bonding capacity and electronic properties. For 3-hydroxy-1H-pyrazolo[4,3-c]pyridines, the lactim form dominates in polar solvents, enhancing interactions with enzymatic active sites. Solid-state studies (IR, X-ray) are critical for identifying the dominant tautomer under physiological conditions .
Q. What computational methods are effective for predicting the binding affinity of 4-methoxy derivatives to therapeutic targets?
- Molecular dynamics simulations and density functional theory (DFT) calculations optimize docking poses. For instance, derivatives with 4-methoxy and trifluoromethyl groups show high affinity for PIM1 kinase (PDB: 5V82) due to hydrophobic interactions in the ATP-binding pocket . Free-energy perturbation (FEP) analysis further refines binding predictions.
Methodological Considerations
- Synthetic Challenges : Purification of regioisomers (e.g., pyrazolo[4,3-c] vs. [3,4-c] pyridines) requires HPLC or column chromatography with gradient elution .
- Biological Assays : Use MIC (minimum inhibitory concentration) assays for antimicrobial screening and MTT/proliferation assays for anticancer evaluation . For enzyme inhibition (e.g., NADPH oxidase), employ fluorometric or chemiluminescent substrate assays .
- Data Validation : Cross-validate spectral data with computational tools (e.g., ACD/Labs NMR predictor) and corroborate biological results with positive controls (e.g., fluoxetine for serotonin reuptake inhibition studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
